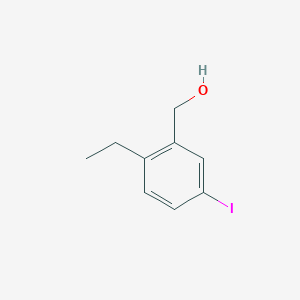

(2-Ethyl-5-iodophenyl)methanol

Overview

Description

“(2-Ethyl-5-iodophenyl)methanol” is a chemical compound with the molecular formula C9H11IO . It has a molecular weight of 262.09 g/mol .

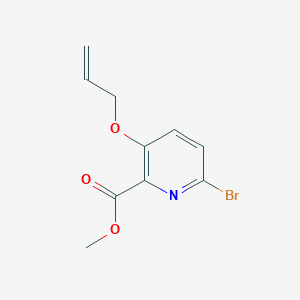

Molecular Structure Analysis

The molecular structure of “this compound” consists of 9 carbon atoms, 11 hydrogen atoms, 1 iodine atom, and 1 oxygen atom .Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . More detailed physical and chemical properties are not available in the current literature.Scientific Research Applications

1. Role in Electron Transport System (ETS) Activity Measurement

(2-Ethyl-5-iodophenyl)methanol plays a role in measuring the electron transport system (ETS) activity in river biofilms. The measurement utilizes a reduction process involving a related compound, 2-(p-iodophenyl)-3-(p-nitrophenyl)-5-phenyl tetrazolium chloride (INT), which is extracted more effectively by methanol than by other alcohols. This method is useful for quick, easy, and field-applicable studies in environmental research (Blenkinsopp & Lock, 1990).

2. Utilization in Mass Spectrometry

Methanol, as a chemical ionization reagent, is used in mass spectrometric analysis to identify compounds, such as the degradation products of VX, a nerve agent. This application benefits from methanol's ability to provide less fragmentation than gas reagents, making it valuable for on-site analysis and identification of complex compounds (Rohrbaugh, 2000).

3. In Chemical Reactions and Catalysis

Methanol is integral in the conversion of alcohols to hydrocarbons, as evidenced in studies involving synthetic zeolites like H-ZSM-5. It acts as a precursor in the formation of various hydrocarbons, including aliphatic and aromatic compounds, showcasing its role in catalytic reactions and chemical synthesis (Derouane et al., 1978).

4. Impact on Lipid Dynamics in Biological Studies

Methanol influences lipid dynamics in biological and synthetic membranes, crucial for studying transmembrane proteins/peptides. It can significantly alter the kinetics of lipid transfer and flip-flop in membrane studies, thus affecting the interpretation of lipid scrambling in cell and protein reconstitution experiments (Nguyen et al., 2019).

5. Methanol in Heat Transfer Applications

Methanol solutions are utilized in heat exchangers for their enhanced heat transfer properties. Its physical and chemical characteristics, such as being a polar solvent, make it a valuable component in thermal engineering, particularly in applications involving helically coiled heat exchangers (Raviteja et al., 2018).

Mechanism of Action

Target of Action

Similar compounds, such as benzylic halides, typically react via an sn1 pathway, via the resonance-stabilized carbocation .

Mode of Action

It can be inferred from related compounds that it may involve nucleophilic substitution reactions at the benzylic position . In these reactions, a nucleophile attacks the carbon atom at the same time that the leaving group departs, forming a new bond .

Biochemical Pathways

It’s known that similar compounds can be used in the synthesis of substituted seven-membered lactones and other complex organic molecules .

Result of Action

Similar compounds have been used in the synthesis of complex organic molecules, suggesting that it may have a role in chemical synthesis .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (2-Ethyl-5-iodophenyl)methanol. For instance, the carbon footprint of methanol production depends on the feedstock and the production pathway, taking into account all the emissions caused directly by the supply chain and by energy and materials used in the supply chain .

Biochemical Analysis

Biochemical Properties

(2-Ethyl-5-iodophenyl)methanol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to participate in the synthesis of substituted seven-membered lactones and other complex organic molecules . The interactions of this compound with enzymes such as oxidoreductases and transferases facilitate these biochemical transformations. These interactions are typically characterized by the formation of transient complexes, where the compound acts as a substrate or inhibitor, influencing the enzyme’s activity and the overall reaction kinetics.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions such as exposure to light or extreme pH . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell growth and viability.

properties

IUPAC Name |

(2-ethyl-5-iodophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11IO/c1-2-7-3-4-9(10)5-8(7)6-11/h3-5,11H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBANIENQQXKZAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)I)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801307542 | |

| Record name | 2-Ethyl-5-iodobenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801307542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1799974-93-8 | |

| Record name | 2-Ethyl-5-iodobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1799974-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-5-iodobenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801307542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

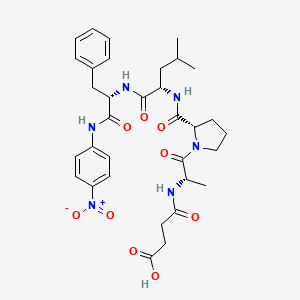

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(1-tert-butyl-1H-benzo[d]imidazol-6-yl)thiazol-2-amine](/img/structure/B1409403.png)

![Tert-butyl 3-(tosyloxy)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1409405.png)

![4-Fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B1409408.png)

![(R)-3,3'-Bis(3,5-difluorophenyl)-[1,1'-binapthalene]-2,2'-diol](/img/structure/B1409409.png)